molecular formula C13H12BrNO B7868833 5-Bromo-2-(3-ethylphenoxy)pyridine

5-Bromo-2-(3-ethylphenoxy)pyridine

Cat. No.: B7868833
M. Wt: 278.14 g/mol
InChI Key: NZQYCDMGNIPOEU-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-ethylphenoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom at the 5-position of the pyridine ring and an ethylphenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-ethylphenoxy)pyridine can be achieved through a Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of 5-bromo-2-chloropyridine with 3-ethylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-ethylphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(3-ethylphenoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-ethylphenoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3-methylphenoxy)pyridine
  • 5-Bromo-2-(3-isopropylphenoxy)pyridine
  • 5-Bromo-2-(3-tert-butylphenoxy)pyridine

Uniqueness

5-Bromo-2-(3-ethylphenoxy)pyridine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets .

Properties

IUPAC Name

5-bromo-2-(3-ethylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-10-4-3-5-12(8-10)16-13-7-6-11(14)9-15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQYCDMGNIPOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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